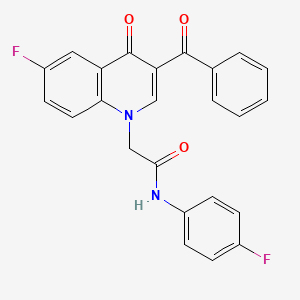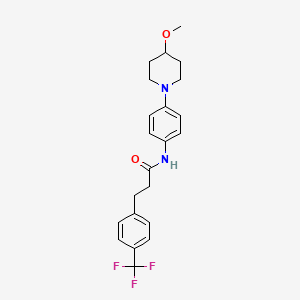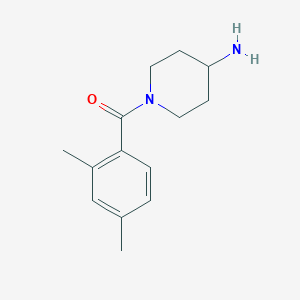![molecular formula C22H18ClN3O3 B2826023 1-(4-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 931340-16-8](/img/no-structure.png)
1-(4-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, also known as CMPD22, is a small molecule compound that has been extensively studied for its potential therapeutic effects. This compound belongs to the class of pyrido[2,3-d]pyrimidine derivatives and has shown promising results in various scientific research studies.
Applications De Recherche Scientifique
Anti-HIV Activity
Compounds structurally related to the query chemical have been studied for their potential anti-HIV activities. For instance, derivatives of uracil, which share a resemblance in chemical structure to the pyrido[2,3-d]pyrimidine class, have shown activity against HIV-1, suggesting potential therapeutic applications in antiviral research (Malik, Singh, & Kumar, 2006).
Nonlinear Optical Properties
Novel styryl dyes within the pyrido[2,3-d]pyrimidine category have been explored for their third-order nonlinear optical properties, demonstrating potential as materials for optical device applications due to their significant nonlinear absorption and refractive indices (Shettigar et al., 2009).
Antitumor and Chemotherapeutic Applications
Derivatives similar to the pyrido[2,3-d]pyrimidine core have been investigated for their antitumor activities, indicating the potential use of such compounds in developing new chemotherapeutic agents. Research has focused on synthesizing and testing the biological activities of these compounds against various cancer models (Grivsky et al., 1980).
Synthesis and Material Science
The synthesis of heterocyclic compounds, including pyrido[2,3-d]pyrimidine derivatives, contributes to material science by providing new compounds with potential applications in various fields, such as electronics and photonics. These syntheses involve novel methodologies and offer insights into the chemical properties and applications of these materials (Jatczak et al., 2014).
Urease Inhibition
Research on pyrido[1,2-a]pyrimidine-2,4(3H)-diones, a related chemical class, has identified compounds with significant urease inhibitory activity. These findings suggest potential applications in designing inhibitors for enzymes of clinical and agricultural importance (Rauf et al., 2010).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-chlorobenzaldehyde with 2-methoxybenzylamine to form the corresponding imine. The imine is then reacted with pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of a catalyst to yield the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-methoxybenzylamine", "pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione", "catalyst" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 2-methoxybenzylamine in the presence of a suitable solvent to form the corresponding imine.", "Step 2: Addition of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione to the imine solution and stirring at a suitable temperature for a specific time period.", "Step 3: Addition of a catalyst to the reaction mixture and stirring for a specific time period to yield the final product.", "Step 4: Purification of the product by column chromatography or recrystallization." ] } | |
Numéro CAS |
931340-16-8 |
Nom du produit |
1-(4-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
Formule moléculaire |
C22H18ClN3O3 |
Poids moléculaire |
407.85 |
Nom IUPAC |
1-[(4-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18ClN3O3/c1-29-19-7-3-2-5-16(19)14-26-21(27)18-6-4-12-24-20(18)25(22(26)28)13-15-8-10-17(23)11-9-15/h2-12H,13-14H2,1H3 |
Clé InChI |
CQDQTXLPGZQEJR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2825940.png)
![Methyl 3-[(4-nitrophenyl)sulfonylamino]propanoate](/img/structure/B2825942.png)
![2-[3-Fluoro-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B2825946.png)


![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-5-oxo-5-phenylpentanamide](/img/structure/B2825951.png)
![2-(thiolan-3-yloxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2825952.png)
![{[(2-Benzoylamino-5-bromo-phenyl)-phenyl-methyl]-amino}-acetic acid ethyl ester](/img/structure/B2825954.png)
![N-(4-bromobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2825955.png)
![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2825956.png)
![N-[(4-methylbenzyl)oxy]urea](/img/structure/B2825957.png)


